Cyclothiazide - 2259-96-3

Cyclothiazide

Catalog Number: EVT-266226
CAS Number: 2259-96-3
Molecular Formula: C14H16ClN3O4S2
Molecular Weight: 389.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclothiazide is 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide substituted at positions 3, 5 and 6 by a 2-norbornen-5-yl group, chlorine, and a sulfonamide group, respectively. A thiazide diuretic, it has been used in the management of hypertension and oedema. It has a role as a diuretic and an antihypertensive agent.
As a diuretic, cyclothiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like cyclothiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of cyclothiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle. Cyclothiazide is indicated as adjunctive therapy in edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy. It is also indicated in the management of hypertension either as the sole therapeutic agent or to enhance the effectiveness of other antihypertensive drugs in the more severe forms of hypertension.
Cyclothiazide is a benzothiadiazide belonging to the class of thiazide diuretics. Cyclothiazide is indicated as adjunctive therapy in edema and in the treatment of hypertension. In addition, this agent is capable of inhibiting rapid desensitization of the ionotropic alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA)-type glutamate receptors, thereby potentiating glutamate responses which may induce seizures activity. Cyclothiazide was also found to inhibit gamma-aminobutyric acid (GABA)-A receptors.
Future Directions
  • Exploring Presynaptic Effects: Emerging evidence suggests that cyclothiazide might also modulate presynaptic mechanisms, such as neurotransmitter release [, ]. Further investigation into these presynaptic actions could reveal novel therapeutic targets for modulating synaptic transmission.

Aniracetam

Compound Description: Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone) is a nootropic drug belonging to the racetam family. Similar to cyclothiazide, it acts as a positive allosteric modulator of AMPA receptors, enhancing excitatory synaptic transmission by slowing the rate of receptor desensitization. [, , , , , ]

Diazoxide

Compound Description: Diazoxide (7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide) is a benzothiadiazine derivative primarily known for its antihypertensive properties. It also acts as a positive allosteric modulator of AMPA receptors, increasing glutamate-activated currents. [, ]

Relevance: Diazoxide exhibits structural similarities to cyclothiazide as both compounds belong to the benzothiadiazine class. Functionally, both compounds reduce AMPA receptor desensitization, although cyclothiazide generally demonstrates higher potency. [, ]

GYKI 52466

Compound Description: GYKI 52466 (1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine) is an atypical benzodiazepine that acts as a non-competitive antagonist of AMPA receptors, inhibiting AMPA receptor-gated currents. [, , , , , , , , ]

Relevance: GYKI 52466 serves as an important tool to differentiate the mechanisms of action of cyclothiazide and other AMPA receptor modulators. While cyclothiazide potentiates AMPA receptor responses, GYKI 52466 inhibits them. Research suggests that these compounds bind to distinct sites on the AMPA receptor complex, indicating their actions are not through direct competition. [, , , , ]

Kainate

Compound Description: Kainate is a potent agonist of kainate receptors, a subtype of ionotropic glutamate receptors. Although kainate can activate AMPA receptors at high concentrations, it exhibits a much lower desensitization rate compared to AMPA and glutamate at these receptors. [, , , , , ]

Relevance: Kainate is instrumental in studying the selectivity and mechanism of action of cyclothiazide on AMPA receptors. Cyclothiazide potentiates responses to both kainate and AMPA, indicating its ability to modulate a common mechanism involved in their action, likely desensitization. [, , , , ]

LY293558

Compound Description: LY293558 ((3SR,4aRS,6RS,8aRS)-6-[[(isopropylamino)carbonyl]oxymethyl]-1 ,2,3,4,4a,5,6,7,8,8a-decahydro-6-(2-propenyl) -3-(phenylmethyl)-2,7-naphthalenedione) is a competitive antagonist of AMPA receptors, binding to the glutamate recognition site and blocking the action of AMPA. []

Relevance: The effects of LY293558 on AMPA receptors are in stark contrast to those of cyclothiazide. While cyclothiazide potentiates AMPA receptor responses, LY293558 inhibits them. Importantly, cyclothiazide does not interfere with the inhibitory action of LY293558, supporting the notion that cyclothiazide exerts its effects through a site distinct from the glutamate binding site. []

NBQX

Compound Description: NBQX (2,3-dihydroxy-6-nitro-7-sulphamoyl-benzo(F)quinoxaline) is a competitive AMPA/kainate receptor antagonist. It binds to the glutamate recognition site on these receptors, effectively blocking their activation by agonists like AMPA and kainate. [, , , , ]

Relevance: NBQX serves as a crucial pharmacological tool to isolate and study AMPA receptor-mediated effects, especially in the context of cyclothiazide modulation. Its ability to block both AMPA and kainate responses, which are potentiated by cyclothiazide, helps to confirm that the observed effects are indeed mediated through AMPA/kainate receptors. [, , , , ]

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA-21)

Compound Description: IDRA-21 is a benzothiadiazine derivative that acts as a negative allosteric modulator of AMPA receptor desensitization, similar to cyclothiazide. []

4-ethyl-2,3-dihydro-4H-pyrido[3,2-e]-1,2, 4-thiadiazine 1,1-dioxide (31b)

Compound Description: 31b is a dihydropyridothiadiazine derivative identified as a potent positive allosteric modulator of AMPA receptors. []

Relevance: 31b exhibits structural similarities to both diazoxide and cyclothiazide and shares their ability to potentiate AMPA receptor currents. Importantly, 31b demonstrates greater potency and efficacy compared to diazoxide, making it a potentially valuable tool for studying AMPA receptor function. []

LY404187

Compound Description: LY404187 is a positive allosteric modulator of AMPA receptors that exhibits distinct and opposing kinetics of action on different splice isoforms. [, ]

Relevance: Unlike cyclothiazide and aniracetam, whose differential effects on AMPA receptor isoforms are linked to a single amino acid difference (Ser/Asn), LY404187 appears to interact with multiple molecular determinants within the flip-flop domain. This suggests a more complex mechanism of allosteric modulation compared to cyclothiazide. [, ]

Dihydromethylcyclothiazide

Compound Description: Dihydromethylcyclothiazide is a close analog of cyclothiazide with eight possible stereoisomers. Each stereoisomer exhibits a unique ability to inhibit AMPA receptor desensitization. []

Relevance: The study of dihydromethylcyclothiazide stereoisomers highlights the crucial role of stereochemistry in the interaction of cyclothiazide and its analogs with AMPA receptors. It demonstrates that even subtle structural differences can significantly influence the potency and efficacy of these compounds. []

CX614

Compound Description: CX614 (2H,3H, 6aH-pyrrolidino[2″,1″-3′,2′]1,3-oxazino[6′,5′-5,4]benz o[e]1, 4-dioxan-10-one) belongs to the benzoxazine class of AMPA receptor modulators, commonly referred to as "ampakines." [, ]

CMPDA (phenyl-1,4-bis-alkylsulfonamide)

Compound Description: CMPDA is a positive allosteric modulator of AMPA receptors that binds to the modulator-binding pocket within the ligand-binding domain. []

Relevance: Structural analysis reveals that CMPDA shares overlapping binding interactions with both cyclothiazide and CX614. This suggests that CMPDA might offer a unique pharmacological profile compared to either compound, potentially with greater potency and efficacy in modulating AMPA receptor function. []

CMPDB (phenyl-1,4-bis-carboxythiophene)

Compound Description: CMPDB is another positive allosteric modulator of AMPA receptors that binds to the same modulator-binding pocket as cyclothiazide and CX614. []

Relevance: CMPDB shares structural features with both cyclothiazide and CX614 and exhibits potent modulatory effects on AMPA receptors. Interestingly, CMPDB demonstrates higher isoform selectivity than predicted from initial binding assays, suggesting a more nuanced interaction with the receptor compared to cyclothiazide. []

Synthesis Analysis

The synthesis of cyclothiazide typically involves the reaction of 2-amino-4-chlorobenzenesulfonamide with 2-chloroacetyl chloride, followed by cyclization with thiourea. The synthesis can be summarized in the following steps:

  1. Formation of the Sulfonamide: The initial step involves the reaction of 2-amino-4-chlorobenzenesulfonamide with a chlorinating agent to introduce the thiazide ring.
  2. Cyclization: The resulting intermediate undergoes cyclization with thiourea to form cyclothiazide.
  3. Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound.

Key parameters for synthesis include temperature control during reactions, solvent choice (often using polar aprotic solvents), and reaction time, which can significantly influence yield and purity .

Molecular Structure Analysis

Cyclothiazide has the molecular formula C14H16ClN3O4S2C_{14}H_{16}ClN_{3}O_{4}S_{2} and a molar mass of approximately 389.87 g/mol. The structure features a benzothiadiazine core, which is characterized by:

  • A benzene ring fused with a thiadiazine ring, contributing to its biological activity.
  • A chlorine atom at the para position relative to the sulfonamide group, which is critical for its diuretic properties.
  • Functional groups including sulfonamide and carbonyls that play pivotal roles in its interaction with biological targets.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm structural integrity and predict interactions with biological macromolecules .

Chemical Reactions Analysis

Cyclothiazide participates in several chemical reactions relevant to its pharmacological activity:

  1. Inhibition of Sodium-Chloride Symporter: Cyclothiazide inhibits the Na-Cl cotransporter located in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.
  2. Positive Allosteric Modulation: It acts as a positive allosteric modulator at AMPA receptors, enhancing glutamate-mediated signaling by preventing rapid desensitization .
  3. Interaction with GABA Receptors: Cyclothiazide also functions as a negative allosteric modulator for GABA A receptors, which has implications for its convulsant properties .

These reactions underscore its dual role as both a diuretic and a modulator of neurotransmitter receptors.

Mechanism of Action

The primary mechanism of action of cyclothiazide involves:

  • Diuretic Effect: By inhibiting the Na-Cl cotransporter (SLC12A3), cyclothiazide reduces sodium reabsorption in the kidneys, leading to increased urine output. This effect is mediated through:
    • Blocking sodium transport across renal tubular epithelium.
    • Inducing potassium excretion via sodium-potassium exchange mechanisms.
  • Neuropharmacological Effects: As a positive allosteric modulator at AMPA receptors, cyclothiazide enhances synaptic transmission by increasing glutamate currents without causing neuronal death. Its role as a negative modulator at GABA A receptors contributes to its convulsant effects, enhancing epileptiform activity in experimental models .
Physical and Chemical Properties Analysis

Cyclothiazide exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a white to off-white crystalline powder.
  • Solubility: Cyclothiazide is moderately soluble in water but more soluble in organic solvents like methanol and dimethyl sulfoxide.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as infrared spectroscopy can provide insights into functional groups present, while chromatographic methods can be used for purity assessment .

Applications

Cyclothiazide has several significant applications:

  1. Clinical Use: Primarily used as an adjunctive therapy for managing edema related to congestive heart failure and other conditions requiring fluid management.
  2. Research Tool: Its role as a positive allosteric modulator makes it valuable in neuroscience research for studying glutamate signaling pathways.
  3. Pharmacological Studies: Investigated for potential effects on various ion channels and receptors, contributing to understanding epilepsy mechanisms and treatment approaches.
Historical Development & Pharmacological Repurposing of Cyclothiazide

Evolution from Diuretic/Antihypertensive to Neuropharmacological Agent

Cyclothiazide (CTZ) was initially developed in the 1960s as a benzothiadiazine-class diuretic and antihypertensive agent. Its primary mechanism involved inhibition of the Na⁺-Cl⁻ cotransporter in the renal distal convoluted tubule, promoting sodium excretion and reducing blood pressure. By the 1990s, however, CTZ underwent a dramatic pharmacological repurposing following serendipitous discoveries of its neuroactive properties. During electrophysiological studies, researchers observed that CTZ potently enhanced excitatory neurotransmission in hippocampal neurons—an effect unrelated to its diuretic action. This marked its transition into neuroscience research, where it became a pivotal tool for studying glutamatergic signaling [7] [9].

The repurposing of CTZ exemplifies a broader trend in drug development, where compounds with well-characterized safety profiles are redirected toward novel therapeutic areas. Unlike de novo drug discovery, which typically requires 10–15 years and >$2 billion USD, repurposing leveraged existing pharmacokinetic and toxicity data for CTZ, accelerating its application in neurological research. This shift was further facilitated by:

  • Off-target profiling: High-throughput screening revealed CTZ’s affinity for ionotropic glutamate receptors (iGluRs), unrelated to renal targets [4] [8].
  • Regulatory advantages: Existing safety data enabled researchers to bypass early-phase toxicity studies, focusing directly on mechanistic neuropharmacology [9].
  • Technological drivers: Advanced electrophysiology (e.g., patch-clamp) and crystallography techniques uncovered CTZ’s allosteric effects on AMPA-type glutamate receptors, providing a molecular rationale for repurposing [3] [5].

Table 1: Key Milestones in Cyclothiazide’s Repurposing Journey

Time PeriodPrimary IndicationNeuropharmacological DiscoveryResearch Impact
1960s–1980sHypertension/EdemaNoneEstablished safety profile
Early 1990sN/AAMPA receptor desensitization inhibitionTool compound for synaptic physiology
Post-2000N/ASubunit-selective modulation (GluA2 flip)Foundation for CNS drug design

Key Discoveries in Allosteric Modulation of Ionotropic Glutamate Receptors

• Structural Basis of Allosteric Modulation

X-ray crystallography studies of the GluA2 ligand-binding domain (LBD) complexed with CTZ revealed its unique binding site at the dimer interface formed by two receptor subunits. Unlike orthosteric agonists (e.g., glutamate), CTZ binds to an allosteric pocket in the LBD, stabilizing the receptor in a high-conductance state. Key structural features include:

  • Hydrophobic substituent at position 3: The norbornenyl group (bicyclo[2.2.1]hept-2-ene) inserts into a hydrophobic cleft, with efficacy ranking: norbornenyl > cyclopentyl > methyl [3] [5].
  • Hydrogen-bond donor at position 4: The NH group forms a critical hydrogen bond with Ser754 (in flip splice variants), hindering conformational changes required for desensitization [5] [7].

Modifying these moieties alters efficacy dramatically. For example, replacing the rigid norbornenyl with cyclopentane (NS5206/NS5217 analogs) reduces peak current potentiation by 50% due to conformational flexibility and weaker hydrophobic interactions [3].

Table 2: Structural Determinants of CTZ-Like Modulators

Compound3-Position Group4-Position GroupRelative EfficacyDesensitization Block
CyclothiazideNorbornenylNH (H-bond donor)100%Near-complete
NS1493MethylNH (H-bond donor)65%Near-complete
NS5206CyclopentylO (Carbonyl)53%Partial (~50%)
NS5217CyclopentylNH (H-bond donor)63%Partial (~50%)

• Subunit and Splice Variant Selectivity

CTZ exhibits pronounced selectivity for AMPA receptor (AMPAR) subunits and their splice isoforms:

  • Subunit preference: GluA2 > GluA3 > GluA1 > GluA4. CTZ’s potency (EC₅₀) is highest at GluA2 flip (EC₅₀ = 2.24 μM) and lowest at GluA4 flop (EC₅₀ > 100 μM) [7].
  • Splice variant dependence: Flip isoforms (e.g., GluA2i) show 5–10× higher sensitivity than flop variants (e.g., GluA2o). This arises from residue 754: Ser (flip) permits strong hydrogen bonding with CTZ, while Asn (flop) causes steric hindrance [5] [7].

Table 3: Subunit- and Splice Variant-Dependent Effects of CTZ

Receptor SubtypeEC₅₀ (μM)Fold Peak Current IncreaseDesensitization Kinetics
GluA2i (flip)2.247.6~95% inhibition
GluA2o (flop)>1001.5~30% inhibition
GluA3i (flip)13.75.2~90% inhibition
GluA1o (flop)>1001.8Minimal effect

• Functional Consequences on Receptor Kinetics

CTZ exerts biphasic effects on AMPAR function:

  • Desensitization blockade: Within milliseconds, CTZ stabilizes the LBD dimer interface, preventing domain separation required for rapid desensitization. This prolongs synaptic currents >90-fold in GluA2-expressing neurons [3] [7].
  • Peak current amplification: A slower phase (seconds-minutes) enhances maximal glutamate-evoked currents by increasing channel open probability and single-channel conductance [5] [7].

These dual actions make CTZ invaluable for studying excitatory neurotransmission and synaptic plasticity. For instance, CTZ-induced AMPAR potentiation in hippocampal slices facilitates long-term potentiation (LTP) research [3].

• Selectivity and Off-Target Effects

Despite its prominence in AMPAR research, CTZ modulates other targets:

  • mGluR1 inhibition: At 100 μM, CTZ non-competitively antagonizes mGluR1 by binding to the transmembrane domain (TMD), overlapping with CPCCOEt’s site (Thr815/Ala818 residues) [10].
  • GABAₐ receptor blockade: CTZ inhibits GABAergic currents independently of GABA binding, potentially via allosteric sites in β-subunits [7].These off-target effects necessitate cautious interpretation of in vivo CTZ studies, particularly regarding epileptiform activity induction [7].

• Therapeutic Implications and Repurposing Frameworks

CTZ’s mechanism inspired next-generation AMPAR modulators for neurological disorders:

  • Cognitive enhancement: Aniracetam (structurally distinct from CTZ) leverages similar desensitization inhibition for nootropic effects.
  • Epilepsy management: Perampanel, a non-competitive AMPAR antagonist, emerged from CTZ-inspired receptor modulation [2].

Properties

CAS Number

2259-96-3

Product Name

Cyclothiazide

IUPAC Name

3-(2-bicyclo[2.2.1]hept-5-enyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

Molecular Formula

C14H16ClN3O4S2

Molecular Weight

389.9 g/mol

InChI

InChI=1S/C14H16ClN3O4S2/c15-10-5-11-13(6-12(10)23(16,19)20)24(21,22)18-14(17-11)9-4-7-1-2-8(9)3-7/h1-2,5-9,14,17-18H,3-4H2,(H2,16,19,20)

InChI Key

BOCUKUHCLICSIY-UHFFFAOYSA-N

SMILES

C1C2CC(C1C=C2)C3NC4=CC(=C(C=C4S(=O)(=O)N3)S(=O)(=O)N)Cl

Solubility

FREELY SOL IN ACETONE, ETHYL ACETATE, METHANOL; SPARINGLY SOL IN ALC; PRACTICALLY INSOL IN WATER; PRACTICALLY INSOL IN CHLOROFORM, ETHER
2.79e-01 g/L

Synonyms

Cyclothiazide; Anhydron; Renazide; Valmiran; Doburil; Fluidil; Anhydron; Acquirel; Renazide; Tensodiural

Canonical SMILES

C1C2CC(C1C=C2)C3NC4=CC(=C(C=C4S(=O)(=O)N3)S(=O)(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.